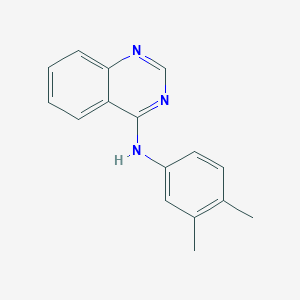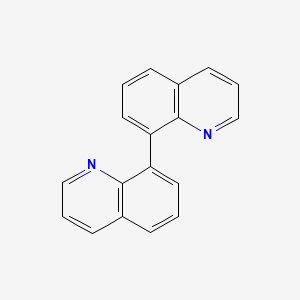
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and an aminopiperidine moiety, which enhances its chemical reactivity and potential for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 3-aminopiperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography would be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the aminopiperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups to the molecule.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The aminopiperidine moiety can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The quinazolinone core can interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Aminopiperidin-1-yl)-quinazolin-4(3H)-one: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
2-(3-Aminopiperidin-1-yl)-6,7,8,9-tetrahydroquinazolin-4(3H)-one: Similar structure but with additional hydrogenation, potentially altering its properties.
Uniqueness
2-(3-Aminopiperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific combination of the quinazolinone core and the aminopiperidine moiety. This combination provides a balance of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C13H20N4O |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-(3-aminopiperidin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H20N4O/c14-9-4-3-7-17(8-9)13-15-11-6-2-1-5-10(11)12(18)16-13/h9H,1-8,14H2,(H,15,16,18) |
InChI-Schlüssel |
IMZDGSSWZPDKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3CCCC(C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)





![1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11861983.png)

![7-(6-Methoxypyridazin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11861990.png)
![4-Chloro-2-phenyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B11861991.png)

